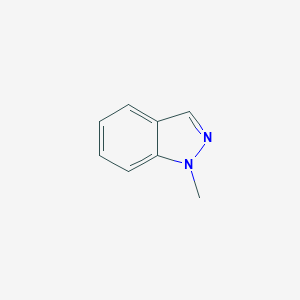

1-Methylindazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 195339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-10-8-5-3-2-4-7(8)6-9-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUGQXMRKOKBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158670 | |

| Record name | 1-Methylindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13436-48-1 | |

| Record name | 1-Methylindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13436-48-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylindazole: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction: 1-Methylindazole, a heterocyclic aromatic organic compound, holds a significant position in the landscape of pharmaceutical and chemical research. This guide provides an in-depth exploration of its core properties, synthesis methodologies, and critical applications, with a particular focus on its role in drug development. As a pivotal structural motif, understanding the nuances of this compound is essential for researchers and scientists aiming to leverage its potential in creating novel chemical entities.

Compound Identification and Core Properties

This compound is identified by the CAS number 13436-48-1 .[1][2][3] It belongs to the indazole family, which is characterized by a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The methylation at the N1 position significantly influences its chemical behavior and physical properties compared to its parent compound, indazole.

Physical and Chemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented in the table below. These properties are fundamental for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 13436-48-1 | [1][3] |

| Molecular Formula | C₈H₈N₂ | [1][3] |

| Molecular Weight | 132.16 g/mol | [1][3] |

| Appearance | Not explicitly found, but related compounds are white to off-white crystalline powders. | [4] |

| Melting Point | 60.5°C | [1] |

| Boiling Point | 231 °C at 760 mmHg | [1] |

| Density | 1.11 g/cm³ | [1] |

| Flash Point | 93.5 °C | [1] |

| Solubility | Soluble in methanol.[4] Water solubility information for the parent compound is limited. | |

| Vapor Pressure | 0.0968 mmHg at 25°C | [1] |

| Refractive Index | 1.609 | [1] |

Spectral Data

The structural elucidation of this compound and its derivatives is routinely confirmed through various spectroscopic techniques. Key spectral data includes:

-

¹H NMR: Proton NMR provides characteristic signals for the methyl group and the aromatic protons on the bicyclic ring system.[5]

-

¹³C NMR: Carbon NMR is utilized to identify the number and chemical environment of the carbon atoms within the molecule.[3]

-

IR Spectroscopy: Infrared spectroscopy helps in identifying the functional groups and the overall fingerprint of the molecule.[6]

-

Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the compound.

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a subject of considerable interest, particularly for its application in the pharmaceutical industry.

General Synthesis Workflow

The methylation of the indazole ring system is a common strategy. While specific protocols for the direct synthesis of this compound are less detailed in the provided results, the synthesis of the closely related and highly important This compound-3-carboxylic acid offers significant insight. A general workflow for the N-methylation of an indazole derivative is depicted below.

Caption: General workflow for the N1-methylation of an indazole derivative.

Detailed Experimental Protocol: Synthesis of this compound-3-carboxylic acid

The following protocol is a representative method for the synthesis of this compound-3-carboxylic acid, a key intermediate for the drug Granisetron.[7][8][9] This process highlights the regioselective methylation at the N1 position.

Materials:

-

Indazole-3-carboxylic acid

-

Calcium methoxide

-

Methanol (industrial grade)

-

Dimethyl sulfate

-

Hydrochloric acid (5%)

-

Water

Procedure:

-

To a reaction vessel containing 150 ml of industrial methanol, add 13.0 g (0.124 mole) of calcium methoxide.

-

Heat the mixture to reflux for 2 hours under a nitrogen atmosphere.

-

Add 10 g (0.062 mole) of indazole-3-carboxylic acid to the mixture and continue to heat under reflux for an additional 2 hours.

-

Cool the reaction mixture and then slowly add the methylating agent, such as dimethyl sulfate.

-

After the addition is complete, allow the mixture to stir vigorously for 6 hours.

-

Remove the methanol from the filtrate under reduced pressure.

-

Adjust the pH of the remaining mixture to approximately 1 by adding hydrochloric acid.

-

Continue vigorous stirring for 2 hours to precipitate the solid product.

-

Collect the solid product by filtration and wash it with 5% hydrochloric acid (3 x 30 ml).

-

Dry the product overnight in an oven at 50°C to obtain this compound-3-carboxylic acid.

Causality Behind Experimental Choices:

-

The use of a base like calcium methoxide is crucial for deprotonating the indazole ring, making it more nucleophilic for the subsequent methylation reaction.

-

Conducting the reaction under an inert nitrogen atmosphere prevents unwanted side reactions with atmospheric components.

-

The acidic work-up is necessary to neutralize any remaining base and to protonate the carboxylic acid group, facilitating its precipitation.

Chemical Reactivity

This compound undergoes various chemical reactions, with the C3 position being particularly reactive. One notable reaction is the direct C-H arylation, which is a powerful method for creating carbon-carbon bonds. This palladium-catalyzed reaction allows for the coupling of this compound with various (hetero)aryl bromides, expanding the chemical diversity of accessible indazole derivatives.[10]

Applications in Drug Development

The primary and most significant application of this compound and its derivatives is as a key intermediate in the synthesis of pharmaceuticals.

Role in the Synthesis of Granisetron

This compound-3-carboxylic acid is a vital precursor in the manufacturing of Granisetron.[4][7][8] Granisetron is a potent serotonin 5-HT₃ receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy. The structural integrity and purity of the this compound core are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).

Caption: Role of this compound-3-carboxylic acid in Granisetron synthesis and its mechanism of action.

Broader Research Applications

The indazole scaffold, including the 1-methylated form, is a privileged structure in medicinal chemistry. It is explored for a variety of therapeutic targets due to its ability to participate in hydrogen bonding and other molecular interactions. Research into indazole derivatives extends to areas such as oncology, anti-inflammatory agents, and neuroprotective therapies.[11]

Safety and Handling

Proper handling and storage of this compound and its derivatives are essential to ensure laboratory safety.

Hazard Identification

Based on available safety data sheets for related compounds, this compound derivatives are generally considered hazardous. The GHS classifications often include:

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][14]

-

Specific target organ toxicity (single exposure): May cause respiratory irritation.[3]

Recommended Handling Procedures

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[12][15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14] A NIOSH/MSHA-approved respirator may be necessary if dust is generated.[14]

-

Hygiene: Wash hands thoroughly after handling.[14][15] Do not eat, drink, or smoke in the work area.[12]

-

Spills: In case of a spill, avoid generating dust.[15] Clean up spills immediately using appropriate absorbent material and dispose of waste in a labeled container.[15]

Storage

Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed to prevent moisture absorption and contamination.[4]

Conclusion

This compound is a compound of significant scientific and commercial interest, primarily due to its indispensable role as a building block in the synthesis of the antiemetic drug Granisetron. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a valuable tool for medicinal chemists. Further research into the reactivity and biological activity of novel this compound derivatives holds the promise of discovering new therapeutic agents for a range of diseases. This guide has provided a comprehensive overview for researchers, scientists, and drug development professionals to support their work with this important heterocyclic compound.

References

- Exploring this compound-3-Carboxylic Acid: Properties, Applications, and Manufacturing. (n.d.). Vertex AI Search.

- This compound. (n.d.). LookChem.

- This compound-3-carboxylic acid 97 50890-83-0. (n.d.). Sigma-Aldrich.

- This compound(13436-48-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- What is the synthesis route of this compound-3-carboxylic acid? (n.d.). Guidechem.

- This compound | 13436-48-1. (n.d.). ChemicalBook.

- 1-Methyl-1H-indazole | C8H8N2 | CID 139456. (n.d.). PubChem.

- 1-Methyl-1h-indazole-7-carboxylic acid. (2022). CymitQuimica.

- Scheme 1. C-3 arylation on this compound 1 under classical reaction... (n.d.). ResearchGate.

- 1-Methyl-1H-indazole-3-carboxylic acid-SDS. (2025). MedChemExpress.

- EP1484321A1 - Process for preparing this compound-3-carboxylic acid. (n.d.). Google Patents.

- SAFETY DATA SHEET. (2010). Fisher Scientific.

- The Significance of this compound-3-carboxylic Acid as a Pharmaceutical Intermediate. (2025). Vertex AI Search.

- US20040248960A1 - Process for preparing this compound-3-carboxylic acid. (n.d.). Google Patents.

- What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? (2024). Shaanxi Bloom Tech Co., Ltd.

- 1-methyl-1H-indazole-3-carboxamide | C9H9N3O | CID 21699713. (n.d.). PubChem.

- An infrared spectroscopic study of protonated and cationic indazole. (2006). Semantic Scholar.

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 13436-48-1 [chemicalbook.com]

- 3. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. This compound(13436-48-1) 1H NMR spectrum [chemicalbook.com]

- 6. [PDF] An infrared spectroscopic study of protonated and cationic indazole | Semantic Scholar [semanticscholar.org]

- 7. EP1484321A1 - Process for preparing this compound-3-carboxylic acid - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. US20040248960A1 - Process for preparing this compound-3-carboxylic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. bloomtechz.com [bloomtechz.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. 1-methyl-1H-indazole-3-carboxamide | C9H9N3O | CID 21699713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methylindazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Methylindazole, a heterocyclic aromatic organic compound, serves as a crucial building block in the synthesis of a variety of bioactive molecules and pharmaceutical agents.[1][2][3] Its structural motif is found in compounds developed for a range of therapeutic areas, including oncology and anti-inflammatory applications.[1][4][5] A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug design, formulation development, and process chemistry. These properties govern its solubility, stability, absorption, and interaction with biological targets, ultimately influencing the efficacy and safety of the final drug product.[6][7][8]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to be a practical resource for researchers and professionals, offering not only a compilation of key data but also insights into the experimental methodologies for their determination and the rationale behind their significance in a pharmaceutical context.

Molecular and General Properties

This compound is a derivative of indazole with a methyl group substituted at the N1 position of the pyrazole ring. This substitution prevents the tautomerism observed in the parent indazole molecule, resulting in a fixed chemical structure.[9]

| Property | Value | Source |

| Chemical Name | This compound | [7] |

| Synonyms | 1-Methyl-1H-indazole | [7][8] |

| CAS Number | 13436-48-1 | [7][8] |

| Molecular Formula | C₈H₈N₂ | [7][8] |

| Molecular Weight | 132.16 g/mol | [7] |

| Appearance | Crystalline powder |

Thermal Properties

The thermal behavior of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing manufacturing processes, formulation strategies, and storage conditions.

Melting Point

The melting point is a fundamental property that provides an indication of the purity of a crystalline solid. For this compound, the melting point is reported to be 60.5 °C .[8] A sharp melting range is indicative of high purity. The melting point also influences the solubility of a compound; generally, lower melting points are associated with higher solubility.[10]

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary tube apparatus.

Causality Behind Experimental Choices:

-

Pulverization: The sample is finely powdered to ensure uniform packing and efficient heat transfer within the capillary tube.

-

Capillary Sealing: One end of the capillary tube is sealed to contain the sample.

-

Slow Heating Rate: A slow heating rate (1-2 °C per minute) near the melting point is crucial for accurately observing the temperature range over which the substance melts. Rapid heating can lead to an erroneously broad and elevated melting range.

Step-by-Step Methodology:

-

Sample Preparation: Finely powder a small amount of this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating: Heat the block rapidly to a temperature about 10-15 °C below the expected melting point of this compound.

-

Observation: Decrease the heating rate to 1-2 °C per minute and observe the sample closely through the magnifying lens.

-

Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.

Boiling Point

The boiling point of this compound is reported as 231 °C at 760 mmHg .[8] This property is particularly relevant for purification processes such as distillation.

Experimental Protocol: Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Causality Behind Experimental Choices:

-

Inverted Capillary: A sealed capillary tube is inverted in the liquid to trap air. As the liquid is heated, the trapped air expands and then vapor from the boiling liquid fills the capillary.

-

Continuous Stream of Bubbles: The temperature at which a continuous stream of bubbles emerges from the capillary indicates that the vapor pressure of the liquid equals the atmospheric pressure, which is the definition of the boiling point.

-

Observation upon Cooling: The precise boiling point is recorded when bubbling ceases and the liquid just begins to enter the capillary tube upon cooling. This is a more accurate measure as it represents the point of equilibrium.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of liquid this compound into a small test tube.

-

Capillary Insertion: Place a small, sealed-end capillary tube, open end down, into the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling mineral oil.

-

Heating: Gently heat the side arm of the Thiele tube.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Data Recording: Remove the heat and carefully observe the capillary. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Thermal Stability (TGA and DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal stability and phase transitions of a material.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA thermogram of this compound would reveal its decomposition temperature, which is the temperature at which the molecule begins to break down. This information is critical for determining the maximum temperature the compound can withstand during manufacturing and storage.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. The area under this peak can be used to calculate the enthalpy of fusion, which is the energy required to melt the solid.[11][12][13]

Experimental Protocol: Thermal Analysis (TGA/DSC)

Causality Behind Experimental Choices:

-

Inert Atmosphere: TGA and DSC are often performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation of the sample, allowing for the study of its inherent thermal stability.

-

Controlled Heating Rate: A linear heating rate is applied to ensure that the observed thermal events can be accurately correlated with temperature.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 2-10 mg) into an appropriate TGA or DSC pan.

-

Instrument Setup: Place the sample pan and a reference pan into the instrument. Program the desired temperature range and heating rate (e.g., 10 °C/min).

-

Data Acquisition: Initiate the temperature program and record the mass change (TGA) or heat flow (DSC) as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to determine the onset of decomposition (TGA) or the melting point and enthalpy of fusion (DSC).

Solubility and Partition Coefficient

Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can lead to low absorption and therapeutic efficacy.[5][14][15][16]

Solubility Profile

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a straightforward method to assess the solubility of a compound in various solvents.

Causality Behind Experimental Choices:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, hexane) is used to build a comprehensive solubility profile.

-

Incremental Addition: The solute is added incrementally to a fixed volume of solvent to observe the point of saturation.

Step-by-Step Methodology:

-

Solvent Dispensing: Add a fixed volume (e.g., 1 mL) of the chosen solvent to a small test tube.

-

Solute Addition: Add a small, pre-weighed amount of this compound to the solvent.

-

Mixing: Vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the solution for any undissolved solid.

-

Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on the observation.

Acidity/Basicity (pKa)

The pKa is a measure of the acidity or basicity of a compound. It influences the extent of ionization at a given pH, which in turn affects solubility, absorption, and receptor binding. The predicted pKa of this compound is approximately 1.50.[8] This low pKa suggests that it is a very weak base. The methyl group at the N1 position influences the basicity of the indazole ring system.[9]

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one. It is a key parameter in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The predicted logP for this compound is approximately 1.57 to 2.1.[7][8] This value suggests that this compound has moderate lipophilicity, which is often desirable for oral drug candidates to ensure a balance between aqueous solubility and membrane permeability.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the methyl protons and the aromatic protons on the indazole ring. The chemical shifts and coupling patterns of the aromatic protons can be used to confirm the substitution pattern.

-

¹³C NMR: The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic rings and the methyl group are characteristic of the this compound structure.[17]

Below is a diagram illustrating the logical workflow for NMR spectral interpretation.

Figure 1. Workflow for NMR Spectral Interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations of the heterocyclic ring system.

A typical IR spectrum interpretation involves identifying key absorption bands:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching (from the methyl group).

-

~1620-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.

-

Below 900 cm⁻¹: C-H out-of-plane bending, which can be indicative of the substitution pattern on the benzene ring.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to π-π* transitions of the aromatic system.

Conclusion: The Significance in Drug Development

The physicochemical properties of this compound are not merely academic data points; they are critical parameters that guide its application in drug discovery and development.

-

Solubility and Lipophilicity (logP): These properties are fundamental to a drug's ADME profile. The moderate lipophilicity of this compound suggests a good starting point for designing orally bioavailable drugs. Modifications to the this compound scaffold are often aimed at fine-tuning these properties to optimize drug-like characteristics.

-

Melting Point and Thermal Stability: A stable crystalline form with a well-defined melting point is crucial for the manufacturability and shelf-life of a drug product. High thermal stability ensures that the API can withstand processing conditions like milling and granulation.

-

pKa: The weak basicity of the this compound core influences how the molecule will behave in the physiological pH range of the gastrointestinal tract and in systemic circulation, affecting its solubility and potential for salt formation.

-

Structure-Activity Relationship (SAR): The physicochemical properties of this compound derivatives are intricately linked to their biological activity. SAR studies on this scaffold often explore how modifications that alter these properties impact target binding and cellular potency.[5][15][18]

In essence, a comprehensive understanding of the physicochemical properties of this compound empowers medicinal chemists and formulation scientists to make informed decisions in the design and development of novel therapeutics. This guide serves as a foundational resource to aid in these endeavors.

References

- PubChem. (n.d.). 1-Methyl-1H-indazole. National Center for Biotechnology Information.

- LookChem. (n.d.). This compound.

- SpectraBase. (n.d.). 1-methyl-6-nitro-1H-indazole.

- Catalán, J., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(42), 10951-10957.

- Chu, K., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. Journal of Pharmaceutical Sciences, 98(12), 4724-4730.

- NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook.

- PubChem. (n.d.). 1-Methyl-1H-indazole-3-carboxylic Acid Anhydride. National Center for Biotechnology Information.

- Wu, G., et al. (2012). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 22(16), 5239-5242.

- Wang, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4995.

- Wiley-VCH. (2007).

- InstaNANO. (n.d.). Table of Characteristic IR Absorptions.

- ResearchGate. (n.d.). Representative examples of 1H‐indazole‐based bioactive molecules.

- Lee, J. H., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 11(62), 39257-39270.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Shaikh, M. H., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Elguero, J., et al. (2006). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5002-o5003.

- PubChem. (n.d.). 1-methyl-1H-indazole-3-carboxamide. National Center for Biotechnology Information.

- Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. European Journal of Medicinal Chemistry, 90, 707-731.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).

- Liu, G., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(12), 2821-2824.

- S. S. Mahajan, et al. (2014). Reactivity-Selectivity Principle: Phenyl Group in Indazole Makes It More Lucid.

- Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues.

- ResearchGate. (n.d.). Melting Point, Enthalpy of Fusion, and Heat Capacity Measurements of Several Polyfunctional, Industrially Important Compounds by Differential Scanning Calorimetry.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Fruchier, A., & Elguero, J. (1977). 13C NMR of indazoles. Organic Magnetic Resonance, 9(4), 235-236.

- Google Patents. (n.d.). Process for preparing this compound-3-carboxylic acid.

- ResearchGate. (n.d.). FTIR spectra of Imidazole.

- Arizona State University. (2017). Determination of heat of fusion of USP melting point standards by differential scanning calorimetry.

- Elguero, J., et al. (2017). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 82(15), 7936-7946.

- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.

- National Center for Biotechnology Information. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 12(1), 5.

- NETZSCH Analyzing & Testing. (n.d.). Melting Temperatures and Enthalpies.

- ResearchGate. (n.d.). Measuring the enthalpy and temperature of melting.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound(13436-48-1) 1H NMR spectrum [chemicalbook.com]

- 7. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-METHYL-1H-INDAZOL-6-YLAMINE(74728-65-7) 1H NMR [m.chemicalbook.com]

- 11. asu.elsevierpure.com [asu.elsevierpure.com]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. researchgate.net [researchgate.net]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. researchgate.net [researchgate.net]

- 16. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

1-methylindazole synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methylindazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a key heterocyclic building block in medicinal chemistry. The document delves into the prevalent synthetic methodologies, with a primary focus on the regioselective N-alkylation of indazole, addressing the common challenge of N-1 versus N-2 isomer formation. A detailed, field-proven protocol for achieving high N-1 selectivity is presented, along with an exploration of alternative synthetic strategies such as reductive cyclization. The guide further outlines systematic procedures for the analytical characterization of the target compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to ensure structural confirmation and purity assessment. Safety protocols for handling the hazardous reagents involved are also discussed. This document is intended to serve as an expert resource for researchers engaged in the synthesis of N-substituted indazoles and their application in drug discovery and development.

Introduction: The Significance of this compound

Indazole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The functionalization of the indazole nucleus, particularly through N-alkylation, is a critical step in modulating the biological activity of these compounds.

This compound, specifically, is a vital intermediate in the synthesis of high-profile pharmaceuticals. Its most notable application is in the production of Granisetron, a potent 5-HT3 receptor antagonist used as an antiemetic to manage nausea and vomiting caused by chemotherapy and radiation.[2][3]

The primary challenge in synthesizing this compound is controlling the regioselectivity of the methylation reaction. The indazole ring possesses two nucleophilic nitrogen atoms (N-1 and N-2), and direct alkylation often yields an isomeric mixture of this compound and 2-methylindazole.[1] Since the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, reaction conditions can be optimized to heavily favor the desired N-1 isomer, which is crucial for downstream applications and overall process efficiency.[4] This guide will focus on a robust methodology to achieve this selectivity.

Synthesis of this compound

The synthesis of this compound can be approached through several routes. The most common and direct method is the N-alkylation of indazole. An alternative strategy involves the construction of the methylated indazole ring system through a reductive cyclization pathway.

Preferred Method: Regioselective N-Alkylation of Indazole

The direct methylation of indazole is a widely employed strategy. The key to a successful synthesis lies in the judicious choice of base and solvent to direct the alkylating agent to the N-1 position. Studies have shown that using a strong, non-nucleophilic hydride base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (THF) provides excellent regioselectivity for the N-1 isomer.[4][5][6]

Causality of Reagent Selection:

-

Sodium Hydride (NaH): NaH is a strong base that irreversibly deprotonates the indazole at the N-1 position, forming the corresponding sodium salt (indazolide). This anion is a soft nucleophile.

-

Tetrahydrofuran (THF): THF is an effective solvent that dissolves the indazolide intermediate. It is aprotic, preventing it from interfering with the strong base or the nucleophilic substitution reaction. The combination of NaH in THF has been demonstrated to yield >99% N-1 regioselectivity for various substituted indazoles.[5][6]

-

Methylating Agent: Iodomethane (Methyl Iodide) or dimethyl sulfate are common, highly reactive electrophiles for this methylation. Iodomethane is often preferred in lab-scale synthesis for its volatility, which simplifies removal post-reaction.

The general workflow for this synthesis and subsequent analysis is depicted below.

Caption: Overall Experimental Workflow for this compound.

Experimental Protocol: N-Alkylation

Materials:

-

Indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Iodomethane (Methyl Iodide, MeI)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indazole (1.0 equivalent).

-

Deprotonation: Add anhydrous THF to the flask to dissolve the indazole. Place the flask in an ice bath (0 °C). Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution under a nitrogen atmosphere. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.

-

Methylation: Cool the reaction mixture back down to 0 °C in an ice bath. Add iodomethane (1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to decompose any excess NaH.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.[7][8]

Alternative Method: Reductive Cyclization

An alternative pathway to N-substituted indazoles is the reductive cyclization of ortho-substituted nitroaromatics.[9] For this compound, this can be conceptualized via the Cadogan reaction, which involves the deoxygenative cyclization of an o-nitroaryl imine.[10]

The general synthetic logic is as follows:

-

Reaction of o-nitrobenzaldehyde with methylamine to form the corresponding imine intermediate.

-

Intramolecular reductive cyclization of the imine, typically initiated by a trivalent phosphine reagent (e.g., triphenylphosphine), to form the this compound ring.

While this method is effective for constructing the indazole ring system, the N-alkylation of commercially available indazole is often more direct and efficient for producing this compound specifically.

Caption: N-Alkylation pathway showing desired N-1 product.

Characterization of this compound

Rigorous characterization is essential to confirm the successful synthesis of the N-1 isomer and to assess its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural determination of this compound, allowing for clear differentiation from the 2-methyl isomer.[11][12]

Sample Preparation Protocol:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[13]

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.[12]

Expected ¹H NMR Data: The key differentiator is the chemical shift of the N-CH₃ protons and the proton at the C3 position.

| Proton Assignment | Expected Chemical Shift (δ, ppm in CDCl₃) | Multiplicity | Integration |

| N-CH₃ | ~4.1 | Singlet | 3H |

| H-3 | ~7.9 - 8.0 | Singlet | 1H |

| Aromatic Protons (H-4, H-5, H-6, H-7) | ~7.1 - 7.8 | Multiplets | 4H |

Expected ¹³C NMR Data: [14]

| Carbon Assignment | Expected Chemical Shift (δ, ppm in CDCl₃) |

| N-C H₃ | ~35-36 |

| C-3 | ~133-134 |

| C-7a | ~140-141 |

| C-3a | ~123-124 |

| Aromatic Carbons (C-4, C-5, C-6, C-7) | ~109, ~120, ~121, ~126 |

Note: Specific chemical shifts can vary slightly based on solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Expected Result: A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of C₈H₈N₂.

-

Calculated Molecular Weight: 132.16 g/mol .[14]

-

Expected m/z: 132 (for [M]⁺) or 133 (for [M+H]⁺).[15]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

-

C-H stretching (aromatic): ~3050-3150 cm⁻¹

-

C-H stretching (aliphatic, N-CH₃): ~2850-2960 cm⁻¹

-

C=N and C=C stretching (aromatic ring): ~1450-1620 cm⁻¹

-

C-H bending (aromatic): ~740-760 cm⁻¹ (characteristic of ortho-disubstituted benzene ring)

The absence of a broad N-H stretching band (typically around 3100-3500 cm⁻¹) from the starting indazole is a key indicator of successful N-alkylation.

Safety Precautions

Adherence to strict safety protocols is mandatory when performing this synthesis.

-

General Safety: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. All operations should be conducted inside a certified chemical fume hood.[16]

-

Sodium Hydride (NaH): NaH is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.

-

Methylating Agents: Iodomethane (MeI) and dimethyl sulfate are potent alkylating agents and are classified as toxic and carcinogenic.[17] They must be handled with extreme care in a fume hood. Use appropriate gloves (e.g., nitrile gloves may not be sufficient for prolonged exposure; check compatibility charts) and avoid inhalation of vapors.

-

Waste Disposal: Quench any residual methylating agent in the reaction mixture and equipment with a suitable nucleophilic solution (e.g., dilute ammonium hydroxide or sodium thiosulfate) before disposal. All chemical waste must be disposed of according to institutional and local regulations.

Conclusion

The synthesis of this compound is a fundamental process for accessing a range of important pharmaceutical compounds. While the potential for isomeric mixture formation presents a challenge, a highly regioselective outcome can be reliably achieved through the N-alkylation of indazole using sodium hydride in THF. This guide provides a robust and validated protocol for this synthesis. The successful formation of the desired N-1 isomer can be unequivocally confirmed through a combination of NMR, MS, and IR spectroscopic techniques, ensuring the high quality and structural integrity of the final product for its use in research and drug development.

References

- Google Patents. (2004). EP1484321A1 - Process for preparing this compound-3-carboxylic acid.

- Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.

- ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.

- University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

- PrepChem.com. (n.d.). Synthesis of C. 1-Methyl-1H-indazole-3-carboxylic acid. (Title compound).

- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

- Semantic Scholar. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES.

- National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

- Indian Patents. (n.d.). an improved process for high purity this compound-3- carboxylic acid.

- Google Patents. (2004). US20040248960A1 - Process for preparing this compound-3-carboxylic acid.

- PubChem. (n.d.). 1-Methyl-1H-indazole | C8H8N2 | CID 139456.

- NIST WebBook. (n.d.). 1H-Imidazole, 1-methyl-.

- Wiley-VCH. (2007). Supporting Information.

- Reddit. (2025). Working safe with methyliodide (MeI), precautions, deactivation, safety equipment.

- ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF.

- NIST WebBook. (n.d.). 1H-Imidazole, 1-methyl-.

- ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF.

- Chemistry Stack Exchange. (2017). Safest Methylating Agent.

- ACS Publications. (2014). Route Design and Development of a MET Kinase Inhibitor: A Copper-Catalyzed Preparation of an Nthis compound.

- Semantic Scholar. (2006). An infrared spectroscopic study of protonated and cationic indazole.

- Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab.

- Springer. (n.d.). Comprehensive analytical and structural characteristics of methyl 3,3‑dimethyl‑2‑(1‑(pent‑4‑en‑1‑yl)‑1H‑indazole‑3‑carboxamido) butanoate (MDMB‑4en‑PINACA).

- eScholarship.org. (n.d.). Covalent Organic Frameworks with Irreversible Linkages via Reductive Cyclization of Imines.

- Quora. (2023). How to purify 1-methylimidazole after the Debus–Radziszewski reaction.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study.

- Reddit. (2023). How do I purify 1-methylimidazole after the Debus–Radziszewski reaction?.

- ResearchGate. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.

- ResearchGate. (n.d.). The IR spectrum of 1-methylimidazolium trinitromethanide (a); trinitromethane (b); 1-methylimidazole (c)..

Sources

- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1484321A1 - Process for preparing this compound-3-carboxylic acid - Google Patents [patents.google.com]

- 3. US20040248960A1 - Process for preparing this compound-3-carboxylic acid - Google Patents [patents.google.com]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research.ucc.ie [research.ucc.ie]

- 7. quora.com [quora.com]

- 8. reddit.com [reddit.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. escholarship.org [escholarship.org]

- 11. d-nb.info [d-nb.info]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. moravek.com [moravek.com]

- 17. reddit.com [reddit.com]

The Multifaceted Biological Activities of 1-Methylindazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The 1-Methylindazole Scaffold - A Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties allow it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[1] Among the various substituted indazoles, the this compound core has garnered significant attention from researchers and drug development professionals. The addition of a methyl group at the N1 position can enhance metabolic stability, improve cell permeability, and favorably modulate binding affinity to target proteins.[2] This in-depth technical guide provides a comprehensive overview of the significant biological activities of this compound derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present key quantitative data to inform future drug discovery and development efforts.

Anticancer Activity: Targeting the Proliferative Machinery

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit key enzymes and signaling pathways that drive tumor growth and survival.[3][4]

Mechanism of Action: Kinase Inhibition and Beyond

A predominant mechanism through which this compound derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many cancers.

-

Janus Kinase (JAK) Inhibition: Certain 1-methyl-1H-imidazole derivatives, structurally related to indazoles, have been identified as potent inhibitors of Janus Kinase 2 (Jak2).[6][7] The Jak/STAT pathway is often constitutively activated in myeloproliferative neoplasms. Inhibition of Jak2 by these derivatives can block downstream signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells harboring activating mutations like V617F.[6][7]

-

PKMYT1 Kinase Inhibition: Novel indazole compounds have been developed as inhibitors of PKMYT1 kinase, a key regulator of the G2/M cell cycle checkpoint.[8] In many cancer cells with a defective G1/S checkpoint (e.g., due to p53 mutations), the G2/M checkpoint is critical for survival. Inhibiting PKMYT1 disrupts this checkpoint, leading to mitotic catastrophe and cell death in cancer cells.[8]

-

PI3K/AKT/mTOR Pathway Inhibition: Some 3-amino-1H-indazole derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, one of the most frequently activated pathways in cancer.[9] Inhibition of this pathway can suppress tumor cell growth, proliferation, migration, and invasion.[9]

-

p53/MDM2 Pathway Modulation: Certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis and cell cycle arrest by potentially inhibiting Bcl2 family members and modulating the p53/MDM2 pathway.[10][11] By disrupting the interaction between p53 and its negative regulator MDM2, these compounds can lead to the stabilization and activation of p53, a potent tumor suppressor.[10][11]

Visualizing the Anticancer Mechanisms

Experimental Protocols for Anticancer Activity Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.

-

Protocol:

-

Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

-

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells with compromised membrane integrity.

-

Protocol:

-

Cell Treatment: Treat cancer cells with the this compound derivative for a specified time.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

Quantitative Data Summary

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 6o | K562 (Chronic Myeloid Leukemia) | MTT | 5.15 | [10][11][12] |

| 5k | Hep-G2 (Hepatoma) | MTT | 3.32 | [10][12] |

| Compound 9d | MV4;11 (Acute Myeloid Leukemia) | Cell Proliferation | 0.28 | [13] |

| Compound 2f | 4T1 (Breast Cancer) | Cell Proliferation | 0.23 - 1.15 | [4] |

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. This compound derivatives have shown promise as anti-inflammatory agents.[9][14][15]

Mechanism of Action: COX Inhibition and Cytokine Suppression

The anti-inflammatory effects of this compound derivatives are often attributed to their ability to modulate key inflammatory mediators.

-

Cyclooxygenase (COX) Inhibition: Some indazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[9][13][15]

-

Cytokine Suppression: These compounds can also suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[9][15]

Visualizing the Anti-inflammatory Mechanism

Experimental Protocol for Anti-inflammatory Activity Evaluation

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.[13]

-

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

-

Compound Administration: Administer the this compound derivative orally or intraperitoneally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

-

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This compound derivatives have been investigated for their potential as novel antimicrobial agents.[16][17]

Mechanism of Action

The precise mechanisms of antimicrobial action for many this compound derivatives are still under investigation. However, it is believed that they may disrupt essential cellular processes in bacteria and fungi, such as cell wall synthesis, protein synthesis, or DNA replication.

Experimental Protocol for Antimicrobial Activity Evaluation

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration of the compound that prevents visible growth.

-

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria or fungi (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Quantitative Data Summary

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 66 | Bacillus subtilis | - (Zone of inhibition: 22 mm) | [16] |

| Compound 66 | Escherichia coli | - (Zone of inhibition: 46 mm) | [16] |

| EJMCh-13 | Staphylococcus aureus | 15.6 | [18] |

| Compound 16d | Various Bacteria | 0.5 | [19] |

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neurons. This compound derivatives have shown potential in protecting neurons from damage.[2][20][21]

Mechanism of Action: Targeting Tau Hyperphosphorylation

A key pathological hallmark of several neurodegenerative diseases is the hyperphosphorylation of the microtubule-associated protein tau.

-

Inhibition of Tau Kinases: The this compound derivative, 6-amino-1-methyl-indazole (AMI), has been shown to exert a neuroprotective effect by inhibiting the hyperphosphorylation of tau.[2][20][21] This is achieved, at least in part, by decreasing the expression of upstream kinases such as GSK-3β.[2][20][21] By preventing tau hyperphosphorylation, AMI helps maintain microtubule stability and neuronal function.[2][20][21]

Visualizing the Neuroprotective Mechanism

Experimental Protocol for Neuroprotective Activity Evaluation

This is a widely used in vivo model to study Parkinson's disease and evaluate potential neuroprotective agents.

-

Principle: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

-

Protocol:

-

Animal Model Induction: Administer MPTP to mice to induce dopaminergic neurodegeneration.

-

Compound Treatment: Treat the mice with the this compound derivative before, during, or after MPTP administration.

-

Behavioral Assessment: Conduct behavioral tests (e.g., rotarod, open field test) to assess motor function.

-

Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using HPLC.

-

Immunohistochemistry: Perform immunohistochemical staining for tyrosine hydroxylase (a marker for dopaminergic neurons) in the substantia nigra and striatum to assess neuronal survival.

-

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate a wide array of biological activities, targeting key pathways in cancer, inflammation, microbial infections, and neurodegenerative diseases. The detailed experimental protocols provided herein serve as a practical resource for researchers to validate and expand upon these findings.

Future research in this area should focus on several key aspects. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds for their respective targets. Further elucidation of the precise molecular mechanisms of action will enable a more rational approach to drug design. Additionally, in vivo efficacy and pharmacokinetic studies are essential to translate the promising in vitro results into clinically viable drug candidates. The continued exploration of the this compound scaffold holds immense promise for the discovery of next-generation therapeutics to address some of the most pressing challenges in human health.

References

- AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation. Frontiers in Pharmacology. [Link][2][20][21]

- Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry. [Link][6]

- Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs.

- Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors.

- Synthesis of 1H‐indazole derivatives.

- Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link][16]

- Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. Medicinal Chemistry. [Link][17]

- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link][8]

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Oriental Journal of Chemistry. [Link]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link][1]

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry. [Link]

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link][5]

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. [Link][10][12]

- Process for preparing this compound-3-carboxylic acid.

- Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Deriv

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry. [Link]

- Synthesis molecular docking and DFT studies on novel indazole deriv

- Indazole Derivatives: Promising Anti-tumor Agents. Current Topics in Medicinal Chemistry. [Link][3]

- Process for preparing this compound-3-carboxylic acid.

- development of 1h-indazole derivatives as anti-inflammatory agents using comput

- Synthesis, Antibacterial, Analgesic and Antiinflammatory Activities of Some New Biologically Important Indazole Derivatives.

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link][13]

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- Importance of Indazole against Neurological Disorders. Bentham Science. [Link]

- [Synthesis and anti-inflammatory activity of some indazole deriv

- Development of 1h-indazole derivatives as anti-inflammatory agents using comput

- Imidazole: Having Versatile Biological Activities. SciSpace. [Link]

- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode.

- What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Shaanxi Bloom Tech Co., Ltd. [Link]

- Multi target-directed imidazole derivatives for neurodegenerative diseases.

- Discovery of novel indazole derivatives as type Ⅰ PRMTs inhibitors for the treatment of triple-neg

- Unraveling Neurodegenerative Disorders: The Potential of Indole and Imidazole-Based Heterocycles. Bentham Science. [Link]

- 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry. [Link][9]

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv

- Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives.

- Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety. PubMed. [Link]

Sources

- 1. promega.com [promega.com]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sysy.com [sysy.com]

- 4. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. promega.com [promega.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Hyperphosphorylated tau targeting human serum albumin Fusion protein as therapeutics for Alzheimer’s diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hyperphosphorylated tau mediates neuronal death by inducing necroptosis and inflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. promega.com [promega.com]

- 18. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | AMI, an Indazole Derivative, Improves Parkinson’s Disease by Inhibiting Tau Phosphorylation [frontiersin.org]

- 21. AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Methylindazole: A Technical Guide to Hypothesized Mechanisms of Action

Abstract

1-Methylindazole and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, garnering substantial interest within the fields of pharmacology and medicinal chemistry. This technical guide provides an in-depth exploration of the hypothesized mechanisms of action for this compound, with a primary focus on its roles in nitric oxide synthase inhibition, modulation of inflammatory pathways, and induction of apoptosis in cancer cells. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental evidence, detailed methodologies for key validation assays, and a forward-looking perspective on the therapeutic applications of this molecular scaffold.

Introduction to this compound

Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of a benzene ring fused to a pyrazole ring. The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. This compound, a methylated derivative of indazole, serves as a key building block in the synthesis of various pharmacologically active molecules. While much of the mechanistic research has been conducted on a variety of indazole derivatives, the foundational activities can be largely attributed to the core indazole structure, with substitutions modulating potency and selectivity. The primary hypothesized mechanisms of action for this compound and its analogs revolve around three key areas: inhibition of nitric oxide synthase (NOS), anti-inflammatory effects, and anticancer activity.

Hypothesis 1: Inhibition of Nitric Oxide Synthase (NOS)

A prominent hypothesis for the biological activity of this compound and its derivatives is their ability to inhibit nitric oxide synthases (NOS). Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The selective inhibition of these isoforms is a key therapeutic strategy. For instance, selective nNOS inhibition is pursued for neuroprotective effects without the cardiovascular side effects associated with eNOS inhibition.

Indazole derivatives have been shown to be competitive inhibitors of NOS. While specific IC50 values for this compound are not extensively documented in publicly available literature, related compounds have demonstrated potent inhibitory activity. For example, 7-Nitroindazole is a well-characterized selective nNOS inhibitor.[1] The inhibitory profile of various indazole derivatives suggests that the core indazole scaffold is crucial for binding to the active site of the enzyme.

Signaling Pathway: Nitric Oxide Synthesis

The enzymatic synthesis of nitric oxide from L-arginine by NOS is a complex process. The following diagram illustrates the basic pathway and the point of inhibition by this compound derivatives.

Caption: Inhibition of Nitric Oxide Synthase by this compound Derivatives.

Experimental Protocol: In Vitro NOS Activity Assay (Griess Assay)

The Griess assay is a common colorimetric method to indirectly measure NOS activity by quantifying nitrite (NO2-), a stable breakdown product of NO.[2][3][4][5][6]

Objective: To determine the inhibitory effect of this compound on NOS activity.

Materials:

-

Purified NOS enzyme (e.g., recombinant human nNOS)

-

L-arginine (substrate)

-

NADPH and other necessary cofactors (FAD, FMN, BH4, Calmodulin)

-

This compound (test compound)

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Nitrite standards

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing buffer, NOS enzyme, cofactors, and varying concentrations of this compound.

-

Initiation: Start the reaction by adding L-arginine to each well. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Nitrite Quantification: a. Add sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light. b. Add N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes. A purple color will develop.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-